Ethyl 2-acetyl-3-ethoxybutanoate

Catalog No.
S15305483
CAS No.
14499-53-7
M.F
C10H18O4
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-acetyl-3-ethoxybutanoate

CAS Number

14499-53-7

Product Name

Ethyl 2-acetyl-3-ethoxybutanoate

IUPAC Name

ethyl 2-acetyl-3-ethoxybutanoate

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h8-9H,5-6H2,1-4H3

InChI Key

IYSWLAHYOVKRAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(C(=O)C)C(=O)OCC

Ethyl 2-acetyl-3-ethoxybutanoate is an organic compound characterized by the molecular formula C₁₀H₁₈O₄. It features an ethyl ester group and an acetyl group, which contribute to its chemical reactivity and potential applications in various fields. The compound is typically a colorless to pale yellow liquid with a fruity odor, making it suitable for use in flavors and fragrances, as well as in organic synthesis.

  • Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
  • Transesterification: This reaction allows the exchange of the ethyl group with another alcohol, leading to different esters.
  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules by eliminating water.
  • Reduction: The carbonyl groups can be reduced to alcohols, altering the compound's properties and reactivity.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and organic synthesis.

Research indicates that Ethyl 2-acetyl-3-ethoxybutanoate exhibits various biological activities. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest that compounds related to Ethyl 2-acetyl-3-ethoxybutanoate may possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Certain derivatives have been investigated for their ability to modulate inflammatory pathways.
  • Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes, which is valuable in drug development.

These biological properties make it a candidate for further research in medicinal chemistry.

The synthesis of Ethyl 2-acetyl-3-ethoxybutanoate typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as ethyl acetoacetate and ethyl bromide.
  • Condensation Reaction: A condensation reaction between ethyl acetoacetate and an appropriate aldehyde or ketone under acidic or basic conditions forms the desired compound.
  • Purification: The product is purified through distillation or recrystallization to obtain a high-purity sample.

The yield of this synthesis can vary based on reaction conditions, but optimized protocols can achieve yields exceeding 85% .

Ethyl 2-acetyl-3-ethoxybutanoate has several applications across different industries:

  • Flavoring Agents: Due to its pleasant aroma, it is used in food flavorings and fragrances.
  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses, including anti-inflammatory and antimicrobial agents.
  • Chemical Intermediates: It serves as a building block in organic synthesis, particularly in the production of more complex molecules.

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving Ethyl 2-acetyl-3-ethoxybutanoate focus on its binding affinity to various biological targets. Research has indicated that:

  • It may interact with specific enzymes, modulating their activity.
  • Its derivatives have shown potential in binding to receptor sites, influencing signaling pathways related to inflammation and infection.

These studies are crucial for understanding how this compound can be utilized in drug design and development.

Ethyl 2-acetyl-3-ethoxybutanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Ethyl 2-benzylacetoacetateC₁₃H₁₆O₃Used in pharmaceuticals; has a fruity odor.
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃Simpler structure; often used in flavoring.
Ethyl 4-methyl-3-oxopentanoateC₈H₁₄O₃Similar reactivity; used in organic synthesis.
Diethyl 2-(2-oxopropyl)succinateC₁₂H₂₂O₄Contains two ethyl groups; versatile intermediate.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetateC₁₂H₁₃NO₄Related to isoindoline derivatives; bioactive potential.

Uniqueness

Ethyl 2-acetyl-3-ethoxybutanoate is unique due to its combination of both acetyl and ethoxy groups, which enhance its reactivity compared to similar compounds. This distinct functional group arrangement allows it to serve as an effective intermediate in organic synthesis while also providing potential biological activity not found in simpler esters or ketones .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

202.12050905 g/mol

Monoisotopic Mass

202.12050905 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types